molecular formula C6H9ClN2O2 B2579209 3-(3-Chloropropyl)imidazolidine-2,4-dione CAS No. 271581-74-9

3-(3-Chloropropyl)imidazolidine-2,4-dione

Cat. No.: B2579209
CAS No.: 271581-74-9
M. Wt: 176.6
InChI Key: HIUOJUFJNQGWOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 3-chloropropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and quantity of the product. The reaction parameters are closely monitored and controlled to maintain the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound .

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated by the chemical structure of the compound, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromopropyl)imidazolidine-2,4-dione
  • 3-(3-Iodopropyl)imidazolidine-2,4-dione
  • 3-(3-Fluoropropyl)imidazolidine-2,4-dione

Uniqueness

3-(3-Chloropropyl)imidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the chlorine atom influences its reactivity in substitution reactions and its binding affinity to molecular targets .

Properties

IUPAC Name

3-(3-chloropropyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUOJUFJNQGWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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